The synthesis of DMAKO-20 involves several key steps:
The synthetic pathway has been optimized to yield high purity and yield of DMAKO-20, allowing for comprehensive biological evaluations .
DMAKO-20 features a unique molecular structure characterized by:
The molecular formula of DMAKO-20 is , and its molecular weight is approximately 255.32 g/mol. The structural configuration contributes to its biological activity by facilitating interactions with cellular targets .
DMAKO-20 undergoes several significant chemical reactions:
The specific interactions and transformations that occur during these reactions are crucial for the compound's anticancer efficacy .
The mechanism of action for DMAKO-20 involves:
In vitro studies have shown that DMAKO-20 exhibits potent growth inhibition against several cancer cell lines (e.g., HCT-15, MDA-MB-231) with IC50 values indicating strong efficacy .
DMAKO-20 possesses distinct physical and chemical properties:
These properties are essential for its formulation in pharmaceutical applications .
DMAKO-20 has shown potential in various scientific applications:
Naphthoquinones represent a structurally diverse class of natural products with a well-documented history in traditional medicine and modern oncology. Vitamin K analogs (phylloquinone, menaquinones) were among the first clinically explored derivatives, initially studied for coagulation functions but later revealing antiproliferative properties [3]. The discovery of shikonin and alkannin—enantiomeric naphthazarin compounds from Lithospermum erythrorhizon and Arnebia species—marked a significant advancement due to their potent topoisomerase II inhibition and broad-spectrum antitumor activity [6] [10]. Despite promising efficacy, clinical translation of natural naphthoquinones faced barriers including:
Table 1: Evolution of Key Naphthoquinone Anticancer Agents
Compound | Source/Type | Primary Mechanism | Clinical Limitation |
---|---|---|---|
Vitamin K | Alfalfa/Fermented fish | Coagulation factor synthesis | Limited antiproliferative potency |
Shikonin | Lithospermum erythrorhizon | Topoisomerase II inhibition | High general toxicity (therapeutic index <2) |
Juglone | Walnut tree family | ROS generation | Non-selective cytotoxicity |
DMAKO-20 | Semi-synthetic derivative | CYP1B1-activated multitarget prodrug | Requires tumor-specific activation |
Conventional chemotherapy's dose-limiting toxicities stem from indiscriminate effects on rapidly dividing cells. Prodrug strategies address this through biochemical targeting, where inert compounds transform into active cytotoxins specifically within tumor microenvironments. This approach leverages unique tumor features:
DMAKO-20 exemplifies the "multi-target anticancer prodrugs activated by specific enzymes" (MAPSE) paradigm, designed to remain inert until enzymatically converted to cytotoxic metabolites exclusively in malignant cells [1] [4]. This strategy theoretically widens the therapeutic window by minimizing off-target effects—demonstrated by DMAKO-20's absence of toxicity in human vascular endothelial cells (VEC) and skin fibroblasts (HSF) at concentrations lethal to cancer cells [1].
DMAKO-20 ((1E,4E)-6-((S)-1-(Isopentyloxy)-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4‑dione dioxime) emerged from systematic optimization of shikonin's core scaffold. Key structural innovations include:
Table 2: Structural Comparison of DMAKO-20 with Parent Compounds
Feature | Shikonin | Alkannin | DMAKO-20 |
---|---|---|---|
C1/C4 groups | Quinone carbonyls | Quinone carbonyls | Dioxime |
C5/C8 substituents | Hydroxyl | Hydroxyl | Methoxy |
Side chain | (R)-hydroxyl | (S)-hydroxyl | (S)-isopentyloxy |
Molecular weight | 288.3 g/mol | 288.3 g/mol | 416.52 g/mol |
Key bioactivation | Non-enzymatic | Non-enzymatic | CYP1B1-dependent |
This rational design yields a compound requiring tumor-specific activation yet retaining shikonin’s pharmacophore in masked form. The molecular weight increase (416.52 vs. 288.3 g/mol) improves drug-like properties while maintaining membrane permeability [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8